molecular formula C8H6N2O B1337518 Pyrazolo[1,5-a]pyridine-4-carbaldehyde CAS No. 474432-58-1

Pyrazolo[1,5-a]pyridine-4-carbaldehyde

Cat. No. B1337518
CAS RN: 474432-58-1
M. Wt: 146.15 g/mol
InChI Key: OYEYGVCZFMWJMV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carbaldehyde is a heterocyclic compound that is part of a broader class of pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which can exhibit various substituents and modifications. The specific structure of this compound is not directly discussed in the provided papers, but the related pyrazolopyridine derivatives have been synthesized and studied for their chemical properties and potential biomedical applications .

Synthesis Analysis

The synthesis of pyrazolopyridine

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Pyrazolo[1,5-a]pyridine-4-carbaldehyde has been used in the synthesis of pyrazolo-annelated heterocyclic ring compounds like pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines, achieved through Friedlander condensation with active methylene compounds in a basic medium (Jachak et al., 2007).

  • Synthesis of Pyrazolo Naphthyridines : Another application is in synthesizing heterocyclic orthoaminoaldehyde compounds, such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, using a multi-step reaction process that involves reduction, oxidation, and Friedländer condensation (Patil et al., 2010).

Biological and Pharmaceutical Research

  • Antibacterial Activity : this compound derivatives have been screened for antibacterial activity against various bacteria. For example, pyrazolopyridines with a carboxamide group at the 5-position showed moderate to good activity against several bacterial strains (Panda et al., 2011).

  • Synthesis of Aromatase Inhibitors : This compound has also been used as a starting material for synthesizing potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. These compounds have been evaluated for inhibitory activities against 5α-reductase and aromatase, showing notable potency (El-Naggar et al., 2020).

  • Synthesis of Schiff Bases : Synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties using pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have been reported. These compounds were evaluated for antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Material Science and Photophysical Properties

  • Study of Photophysical Properties : The study of photophysical properties of pyrazolo[3,4-h][1,6]naphthyridines, synthesized from this compound, has revealed that the absorption and emission of these compounds depend upon the substituents present, indicating potential applications in material science (Patil et al., 2010).

  • Formation of Complex Sheet Structures : this compound derivatives have been studied for their ability to form hydrogen-bonded assemblies in closely related derivatives. This property has implications for understanding molecular interactions in various crystalline structures (Quiroga et al., 2012).

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEYGVCZFMWJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453734
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474432-58-1
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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